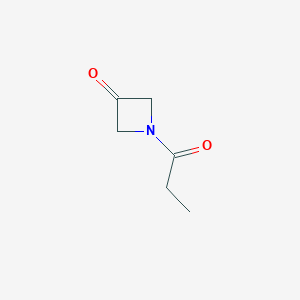

1-Propionylazetidin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1-propanoylazetidin-3-one |

InChI |

InChI=1S/C6H9NO2/c1-2-6(9)7-3-5(8)4-7/h2-4H2,1H3 |

InChI Key |

FGZCTWDPDMPDOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CC(=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Propionylazetidin 3 One

Strategic Retrosynthetic Analysis of the 1-Propionylazetidin-3-one Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. egrassbcollege.ac.inchemistry.coachyoutube.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. egrassbcollege.ac.inchemistry.coachyoutube.com For this compound, the primary disconnection points are the C-N and C-C bonds of the azetidine (B1206935) ring and the N-acyl bond.

A logical retrosynthetic approach would involve two main disconnections:

N-Acyl Bond Disconnection: The most straightforward disconnection is the cleavage of the amide bond between the propionyl group and the azetidine nitrogen. This leads to azetidin-3-one (B1332698) and a propionylating agent (e.g., propionyl chloride or propionic anhydride). This approach simplifies the synthesis to the formation of the core azetidin-3-one ring, followed by acylation.

Azetidinone Ring Disconnection: The formation of the four-membered azetidinone ring is the more complex challenge. Common retrosynthetic strategies for the azetidin-3-one core itself often involve disconnections that lead to acyclic precursors amenable to cyclization reactions. These strategies are explored in more detail in the following sections.

Foundational Approaches to Azetidinone Synthesis Relevant to 3-Oxoazetidines

The synthesis of the azetidin-3-one core is a critical step. While β-lactams (azetidin-2-ones) are widely studied due to their presence in penicillin and other antibiotics, the synthesis of their azetidin-3-one isomers has also garnered attention. nih.gov Several foundational methods can be adapted for the synthesis of 3-oxoazetidines.

[3+1] Cycloaddition Reactions

While not as common for azetidin-3-one synthesis as for other heterocyclic systems, [3+1] cycloaddition reactions represent a potential, albeit less explored, pathway. This approach would theoretically involve the reaction of a three-atom component with a one-atom component to form the four-membered ring. The challenge lies in identifying suitable and reactive synthons for this specific transformation to yield a 3-oxoazetidine.

Intramolecular N–H Insertion by Metal Carbenoids

A more established and efficient method for constructing the azetidin-3-one ring is through the intramolecular N-H insertion of metal carbenoids generated from α-diazocarbonyl compounds. rsc.orgpku.edu.cn This reaction is typically catalyzed by transition metals, with copper and rhodium complexes being particularly effective. rsc.orgpku.edu.cn

The general mechanism involves the decomposition of an α-diazo-β-amino ketone precursor by a metal catalyst to form a metal carbene intermediate. This highly reactive intermediate then undergoes an intramolecular insertion into the N-H bond of the amine to form the azetidin-3-one ring. rsc.orgpku.edu.cn Copper(II) acetylacetonate (B107027) (Cu(acac)₂) has been shown to be an efficient catalyst for this transformation, providing moderate to good yields of 3-oxoazetidine derivatives. rsc.orgpku.edu.cn A key advantage of this method is the reduced competition from C-H insertion side reactions. pku.edu.cn

A practical synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method proceeds through a reactive α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

Palladium-Catalyzed Rearrangement Reactions

Palladium-catalyzed reactions have emerged as a powerful tool in organic synthesis. For the construction of related heterocyclic systems, palladium-catalyzed rearrangement reactions have been successfully employed. For instance, a palladium-catalyzed rearrangement has been used to synthesize 1-propenyl-1,3-dihydro-benzimidazol-2-one, demonstrating the potential of this approach for forming nitrogen-containing heterocycles. nih.gov While a direct application to this compound is not explicitly detailed, the principle of palladium-catalyzed intramolecular C-N bond formation could be a viable strategy starting from a suitably functionalized acyclic precursor.

Direct N-Acylation Strategies for Azetidin-3-one Derivatives

Once the azetidin-3-one core is synthesized, the final step is the introduction of the propionyl group onto the nitrogen atom. This is a standard N-acylation reaction.

Introduction of the Propionyl Moiety at the Nitrogen Atom

The N-acylation of azetidin-3-one can be readily achieved by reacting it with a suitable propionylating agent. A common and effective method involves the use of propionyl chloride or propionic anhydride (B1165640) in the presence of a base. googleapis.comresearchgate.net The base, often a tertiary amine like triethylamine (B128534) or diisopropylethylamine, serves to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the azetidine nitrogen. google.com

For example, the synthesis of this compound can be accomplished by treating 3-azetidinone hydrochloride with diisopropylethylamine and a propionylating agent in a suitable solvent like 1,2-dichloroethane. google.com This direct acylation is generally a high-yielding and reliable transformation.

Regioselective Acylation Techniques

The final step in the synthesis of this compound is the regioselective acylation of the azetidin-3-one nitrogen. This transformation is typically achieved by treating azetidin-3-one, often in its hydrochloride salt form, with a suitable propionylating agent. The secondary amine of the azetidin-3-one ring is significantly more nucleophilic than the ketone oxygen, ensuring that the acylation occurs exclusively at the nitrogen atom.

Commonly employed reagents include propionyl chloride or propionic anhydride in the presence of a base to neutralize the generated acid. The selection of the base and solvent system is crucial for optimizing the reaction yield and purity of the final product. Patent literature describes the preparation of this compound from 3-azetidinone hydrochloride, highlighting its role as a key intermediate in the synthesis of more complex molecules. googleapis.com

| Reactant 1 | Reactant 2 | Base/Conditions | Product | Reference |

| 3-Azetidinone Hydrochloride | Propionic Anhydride | Triethylamine, Dichloromethane | This compound | googleapis.com |

| 3-Azetidinone Hydrochloride | Propionyl Chloride | Diisopropylethylamine, Dichloromethane | This compound | googleapis.com |

| N-tert-butoxycarbonyl-azetidin-3-one | 1. Trifluoroacetic acid 2. Propionyl chloride/Base | Deprotection followed by acylation | This compound | - |

Mechanistic Investigations of this compound Formation Pathways

The mechanistic complexity in the synthesis of this compound lies not in the final acylation step, but in the construction of the strained azetidin-3-one ring itself. Several advanced methodologies have been developed for this purpose, each with a distinct reaction mechanism that dictates its efficiency and stereochemical outcome.

Transition State Analysis in Key Cycloaddition and Cyclization Reactions

The formation of the azetidin-3-one core is often achieved through intramolecular cyclization or rearrangement reactions rather than traditional [2+2] cycloadditions, which are more common for synthesizing azetidin-2-ones (β-lactams).

Gold-Catalyzed Oxidative Cyclization: A prominent method involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov Mechanistically, this is not a cycloaddition but an intramolecular N-H insertion. The reaction is initiated by the intermolecular oxidation of the terminal alkyne by an N-oxide, which, facilitated by a gold(I) catalyst, generates a highly reactive α-oxo gold carbene intermediate. nih.govacs.org This intermediate then undergoes a facile intramolecular N-H bond insertion to form the four-membered azetidin-3-one ring. nih.gov The transition state for this N-H insertion is believed to be a concerted three or four-centered arrangement. sci-hub.ru

Oxidative Allene Amination: Another innovative route is the oxidative amination of silyl-substituted homoallenic sulfamates. nih.govnih.gov The key step is a regioselective aziridination of the distal double bond of the allene, which forms an endocyclic bicyclic methyleneaziridine. nih.govtib.eu The regioselectivity is explained by stabilizing hyperconjugation between the C-Si bond and the developing positive charge in the transition state of the distal attack, an interaction that is geometrically precluded during attack at the proximal double bond. nih.gov Subsequent epoxidation of the methyleneaziridine initiates a facile rearrangement to the fused azetidin-3-one. nih.gov

Lanthanide-Catalyzed Epoxide Aminolysis: In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, computational studies of the transition states have been performed. frontiersin.org These calculations revealed that the transition state energy for the 4-exo-tet cyclization to form the azetidine ring is significantly lower than that for the competing 5-endo-tet cyclization that would lead to a pyrrolidine (B122466). This energetic preference, which is reversed for the trans-epoxy amine isomer, rationalizes the high regioselectivity and yield of the azetidine product. frontiersin.org

Role of Catalysis in Stereocontrol and Yield Optimization

Catalysis is fundamental to the modern synthesis of the azetidin-3-one scaffold, enabling high yields and, crucially, control over stereochemistry.

Gold Catalysis: Gold(I) complexes, such as [BrettPhosAuNTf₂], are highly effective catalysts for the oxidative cyclization of N-sulfonylpropargylamines. psu.edu This methodology provides a practical and efficient route to various azetidin-3-ones, tolerating a wide array of functional groups including ethers, halides, azides, and alkenes, leading to good to excellent yields (71-95%). psu.edu A key advantage is the replacement of toxic and potentially explosive α-diazo ketones with stable and readily available alkynes as precursors. nih.gov Stereocontrol is achieved by employing chiral starting materials; for instance, chiral N-propargylsulfonamides, readily prepared from chiral sulfinamides, cyclize to form chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov

Rhodium Catalysis: Rhodium(II) catalysts, like dirhodium tetraacetate (Rh₂(OAc)₄), are instrumental in reactions involving diazo compounds. They catalyze the intramolecular N-H insertion of α-diazo β-ketoesters to afford cis-2,4-disubstituted azetidin-3-ones with high stereoselectivity. researchgate.netacs.org More recently, rhodium catalysis has been applied to the one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones to generate functionalized azetidines. dicp.ac.cn The mechanism proceeds through a rhodium-carbene which forms an aziridinium (B1262131) ylide intermediate that subsequently rearranges. dicp.ac.cn The use of chiral rhodium(II) carboxylate catalysts, such as Rh₂(S-NTTL)₄, allows for highly enantioselective C-H insertion reactions, providing access to chiral sulfonamides which are precursors or analogues to these systems. nih.gov

Lanthanide Catalysis: Lanthanum(III) triflate (La(OTf)₃) has emerged as a unique and effective Lewis acid catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.org The catalyst activates the epoxide, enabling a C3-selective nucleophilic attack by the tethered amine to furnish the azetidine ring. This method is notable for its high yields and tolerance of acid-sensitive functional groups like Boc, PMB, and TBS ethers, as well as coordinative groups like nitriles and sulfides. frontiersin.org

| Catalytic System | Reaction Type | Substrate | Key Advantages | Reference |

| Gold(I) / N-Oxide | Oxidative Cyclization | N-Propargylsulfonamide | High yields, broad functional group tolerance, avoids diazo compounds, stereocontrol from chiral precursors. | nih.gov, psu.edu |

| Rhodium(II) | N-H Insertion / Ring Expansion | α-Diazo β-ketoester / Aziridine | High stereoselectivity for cis-products, access to complex scaffolds, potential for high enantioselectivity with chiral catalysts. | researchgate.net, dicp.ac.cn, nih.gov |

| Lanthanum(III) Triflate | Intramolecular Aminolysis | cis-3,4-Epoxy amine | High regioselectivity for azetidine ring, tolerance of acid-sensitive and coordinating groups. | frontiersin.org |

| Rhodium(II) / Ag(I) | Aziridination / Rearrangement | Homoallenic sulfamate | High diastereoselectivity, transfer of axial to central chirality. | nih.gov |

Reactivity Profiles and Transformational Chemistry of 1 Propionylazetidin 3 One

Ring Strain and its Influence on Reactivity of the Azetidinone Core

Azetidines, including the 1-propionylazetidin-3-one derivative, are four-membered nitrogen-containing heterocycles whose chemical behavior is significantly governed by inherent ring strain. rsc.orgrsc.org The estimated ring strain for the parent azetidine (B1206935) ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable, unstrained pyrrolidines (5.4 kcal/mol). rsc.org This moderate, yet substantial, strain energy renders the azetidine ring susceptible to cleavage under appropriate reaction conditions, while still being stable enough for handling and functionalization. rsc.orgrsc.org

The reactivity of the azetidinone core in this compound is a composite of this inherent ring strain and the electronic effects of its substituents. The presence of a carbonyl group at the C3 position and a propionyl group on the nitrogen atom introduces specific electronic features. Similar to β-lactams (azetidin-2-ones), the four-membered ring forces the nitrogen atom into a more pyramidal geometry than the ideal trigonal planar sp²-hybridization found in acyclic amides. wikipedia.org This geometric constraint reduces the degree of amide resonance, which in turn increases the electrophilicity of the amide carbonyl and can influence the reactivity of the entire ring system. This heightened electrophilicity and the energy released upon ring-opening are key drivers for many of the compound's characteristic reactions. wikipedia.orgresearchgate.net The propionyl group, as an N-acyl substituent, acts as an electron-withdrawing group, further activating the ring toward nucleophilic attack and subsequent cleavage. rsc.orgnih.gov

Nucleophilic Ring-Opening Reactions

The inherent ring strain of the this compound core makes it a prime substrate for various nucleophilic ring-opening reactions. The activation provided by the N-propionyl group facilitates cleavage of the N–C σ bonds, a transformation that is significantly more challenging in less strained systems. rsc.org

The N-propionyl group plays a crucial role in directing the regioselectivity of nucleophilic attack. Activation of the azetidine nitrogen via acylation is a known strategy to promote ring-opening. rsc.org In the case of this compound, a nucleophile can attack either the C2 or C4 positions, leading to the cleavage of the C2-N or C4-N bond, respectively. The precise regiochemical outcome is influenced by steric and electronic factors, as well as the nature of the attacking nucleophile. frontiersin.org

An analogous process has been described where pendant nucleophiles on N-substituted azetidines lead to intramolecular ring-opening. nih.gov For this compound, intermolecular reactions with various nucleophiles can be envisioned. For example, reaction with a thiol under appropriate catalytic conditions could lead to the desymmetrized ring-opened product, a γ-amino ketone derivative. rsc.org This process is driven by the release of the approximately 25.4 kcal/mol of ring strain energy. rsc.org

Table 1: Examples of Directed Ring-Opening Reactions

| Nucleophile (Nu⁻) | Potential Product Structure | Reaction Driving Force |

|---|---|---|

| Thiolate (RS⁻) | RS-CH₂-CH(C(O)CH₂CH₃)-CH₂-C(O)-R' | Release of Ring Strain |

| Amine (R₂NH) | R₂N-CH₂-CH(C(O)CH₂CH₃)-CH₂-C(O)-R' | Release of Ring Strain |

Note: R' refers to the remainder of the molecule after nucleophilic attack and potential subsequent transformations.

The structure of this compound is amenable to a retro-Claisen type ring-opening reaction, particularly due to the activating nature of the N-propionyl group. This reaction pathway has been specifically noted for 3-azetidinones activated by electron-withdrawing groups (EWGs). researchgate.net A retro-Claisen reaction involves the nucleophilic cleavage of a carbon-carbon bond adjacent to a carbonyl group. libretexts.org

In this context, a nucleophile would attack the C3-keto group. The resulting tetrahedral intermediate can then collapse, not by expelling the nucleophile, but by cleaving either the C2-C3 or C3-C4 bond. The enolate formed would then be protonated upon workup. This process is mechanistically distinct from the N-C bond cleavage described above, as it results in the scission of a C-C bond within the ring's backbone, ultimately yielding a functionalized β-amino acid derivative. The stability of the resulting carbanion/enolate intermediate is a key factor in the feasibility of this pathway.

Transformations at the Carbonyl Group (C3-keto)

The C3-keto group in this compound is a versatile functional handle that allows for a wide array of chemical transformations without disrupting the strained azetidine ring. These reactions include stereoselective reductions and various carbonyl addition reactions.

Reduction of the prochiral ketone at the C3 position yields 1-propionylazetidin-3-ol, creating a new stereocenter. The stereochemical outcome of this reduction can be controlled to produce either syn or anti diastereomers if other substituents are present on the ring. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively carry out this transformation.

For achieving high levels of stereoselectivity, more sophisticated methods are required. Chelation-controlled reductions, for instance, are highly effective for producing syn-1,3-diols from β-alkoxy ketones and could be adapted for substrates derived from this compound. nih.gov Furthermore, catalytic protocols involving enantioselective β-boration followed by reduction and oxidation have been shown to produce chiral 1,3-diols with exceptional diastereoselectivity. nih.gov The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl carbon, thus determining the stereochemistry of the resulting alcohol.

Table 2: Ketone Reduction Reactions and Stereochemical Control

| Reagent(s) | Expected Product | Potential Stereoselectivity |

|---|---|---|

| NaBH₄, MeOH | 1-Propionylazetidin-3-ol | Low to moderate |

| LiAlH₄, THF then H₃O⁺ | 1-Propionylazetidin-3-ol | Low to moderate |

| Chiral Reducing Agent (e.g., CBS reagent) | Enantioenriched 1-Propionylazetidin-3-ol | High enantioselectivity |

The electrophilic carbon of the C3-keto group is susceptible to attack by various carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds.

Wittig Reaction : The Wittig reaction provides a reliable method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.com Reacting this compound with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 3-methylene-1-propionylazetidine. The reaction proceeds via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org

Grignard Reaction : Grignard reagents (R-MgX) are potent nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. organic-chemistry.orgyoutube.com The addition of a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), to this compound would produce 3-methyl-1-propionylazetidin-3-ol. masterorganicchemistry.com This reaction expands the molecular complexity by introducing a new alkyl or aryl group at the C3 position.

Aldol (B89426) Variants : In an aldol reaction, this compound can serve as the electrophilic carbonyl component, reacting with an enol or enolate nucleophile. wikipedia.orgnih.gov For example, condensation with the lithium enolate of acetone (B3395972) would result in the formation of a β-hydroxy ketone adduct attached at the C3 position. The stereochemistry of the newly formed alcohol and the adjacent carbon center can often be predicted and controlled. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is frequently used to rationalize the syn or anti diastereoselectivity observed in aldol reactions involving metal enolates. harvard.edu

Table 3: Carbonyl Addition Reactions of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Wittig | Ph₃P=CH₂ | 3-Methylene-1-propionylazetidine |

| Grignard | 1. CH₃MgBr2. H₃O⁺ | 3-Methyl-1-propionylazetidin-3-ol |

Condensation and Derivatization Reactions at C3

The C3-keto group in this compound is a key site for a variety of condensation and derivatization reactions, enabling the introduction of diverse substituents and the construction of more elaborate molecular scaffolds. The reactivity of this ketone is influenced by the inherent ring strain of the azetidine core, which can affect both reaction rates and equilibria.

Common transformations of the C3-carbonyl include olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are powerful tools for the formation of carbon-carbon double bonds. For instance, reaction with a phosphonium ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent) can convert the C3-carbonyl into an exocyclic methylene (B1212753) group or a substituted vinylidene moiety. The choice of reagent and reaction conditions can influence the stereoselectivity of the resulting alkene. Stabilized ylides in the Wittig reaction and phosphonate carbanions in the HWE reaction generally favor the formation of (E)-alkenes wikipedia.orgadichemistry.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net.

Another important derivatization is reductive amination , which provides a direct route to 3-aminoazetidine derivatives. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the C3-ketone with a primary or secondary amine, respectively. Subsequent reduction of the C=N double bond, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), furnishes the corresponding amine commonorganicchemistry.comwikipedia.orglibretexts.orgacsgcipr.orgchemistrysteps.com. This method is highly versatile, allowing for the introduction of a wide array of nitrogen-containing substituents at the C3 position.

Furthermore, the C3-carbonyl group can participate in the formation of spirocyclic systems . The synthesis of spirocyclic azetidines can be achieved from azetidinones through a two-step sequence involving the synthesis of the azetidinone followed by its reduction nih.govresearchgate.netresearchgate.net. The carbonyl group at C3 can also be a precursor for the construction of fused heterocyclic systems through intramolecular cyclization reactions of appropriately functionalized derivatives.

| Reaction Type | Reagents | Product Type | Ref. |

| Wittig Olefination | Phosphonium ylide (e.g., Ph₃P=CH₂) | Exocyclic alkene | adichemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Alkene (typically) | wikipedia.orgorganic-chemistry.orgresearchgate.netnrochemistry.comnih.gov |

| Reductive Amination | R¹R²NH, NaBH₃CN or NaBH(OAc)₃ | 3-Aminoazetidine | commonorganicchemistry.comwikipedia.orglibretexts.orgacsgcipr.orgchemistrysteps.com |

| Spirocycle Formation | Various (e.g., from cyclic carboxylic acids) | Spirocyclic azetidine | nih.govresearchgate.netresearchgate.net |

Reactivity of the N-Propionyl Group

The N-propionyl group can be cleaved under various conditions, which is often a necessary step in synthetic sequences to liberate the secondary amine for further functionalization. The stability of the amide bond in N-acyl azetidines is influenced by the ring strain.

Acid-catalyzed hydrolysis can be employed to remove the N-propionyl group, although harsh conditions may lead to undesired ring-opening of the strained azetidine. The rate of hydrolysis can be influenced by the nature of the acyl group; electron-rich aromatic acyl groups on amino acid amides have been shown to be surprisingly labile under acidic conditions acs.org.

Base-catalyzed hydrolysis is another common method for amide cleavage. However, the strained nature of the azetidine ring can make it susceptible to nucleophilic attack and potential ring-opening under strongly basic conditions.

Transamidation offers a milder alternative for modifying the N-acyl substituent without complete removal to the free amine. This can be achieved using metal catalysts or under metal-free conditions, allowing for the exchange of the propionyl group for another acyl moiety nih.govorganic-chemistry.org.

| Cleavage/Modification Method | Typical Conditions | Outcome | Ref. |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, TFA) | N-deprotection | acs.org |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH) | N-deprotection | rsc.org |

| Transamidation | Metal catalyst or base | Exchange of N-acyl group | nih.govorganic-chemistry.org |

The presence of the N-propionyl group significantly impacts the electronic properties and, consequently, the reactivity and stability of the azetidine ring. The electron-withdrawing nature of the acyl group decreases the nucleophilicity of the ring nitrogen. This electronic effect can influence the susceptibility of the ring to electrophilic attack.

The N-acyl group also plays a role in the stability of the azetidine ring towards ring-opening reactions. The inherent strain of the four-membered ring (approximately 25.4 kcal/mol) makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts rsc.org. The stability of N-substituted azetidines can be compromised under acidic conditions, leading to intramolecular ring-opening decomposition, particularly if a pendant nucleophilic group is present on the N-substituent organic-chemistry.org. The nature of the N-acyl group can either stabilize or destabilize the ring depending on its electronic and steric properties. In some cases, the N-acyl group can act as a directing group in functionalization reactions on the azetidine ring rsc.org. Computational studies on N-acyl-azetidine desymmetrizations have highlighted the role of the N-benzoyl group in controlling selectivity through interactions within the catalyst pocket rsc.org.

Functional Group Interconversions and Complex Molecule Synthesis Divergence

This compound is a valuable building block for the synthesis of more complex molecules due to the multiplicity of reactive sites that allow for divergent synthetic strategies. Functional group interconversions at the C3 position, coupled with modifications of the N-propionyl group, open up avenues to a wide array of structurally diverse compounds.

Starting from the C3-ketone, a variety of functional groups can be introduced. For example, reduction of the ketone to a hydroxyl group provides access to 3-hydroxyazetidine derivatives. Subsequent functionalization of this alcohol, for instance, through esterification or etherification, adds another layer of diversity.

The olefination reactions mentioned previously (Wittig and HWE) at C3 lead to exocyclic alkenes, which are themselves versatile intermediates for further transformations such as dihydroxylation, epoxidation, or hydrogenation.

The synthesis of spirocyclic and fused-ring systems from this compound represents a significant divergence in molecular complexity. The construction of spirocyclic azetidines has been shown to be a valuable strategy in drug discovery, creating novel three-dimensional scaffolds nih.govresearchgate.netresearchgate.net. Similarly, the azetidine ring can serve as a core for the annulation of other rings, leading to the formation of fused N-heterocycles organic-chemistry.orgnih.govscholaris.camdpi.comresearchgate.net.

The ability to selectively cleave or modify the N-propionyl group at different stages of a synthetic sequence further enhances the utility of this compound as a versatile synthetic intermediate. For example, after elaboration of the C3 position, the N-propionyl group can be removed and the resulting secondary amine can be engaged in further reactions, such as N-arylation or N-alkylation, leading to a different branch of molecular derivatives. This divergent approach allows for the efficient generation of libraries of complex azetidine-containing molecules for various applications, including medicinal chemistry nih.govacs.orgnih.gov.

| Starting Functionality | Transformation | Resulting Structure | Potential for Divergence |

| C3-Ketone | Reduction | 3-Hydroxyazetidine | O-Functionalization |

| C3-Ketone | Olefination | 3-Methyleneazetidine | Alkene chemistry |

| C3-Ketone | Spirocyclization | Spirocyclic azetidine | Diverse spiro-fused rings |

| Azetidine Ring | Annulation | Fused N-heterocycle | Various fused ring systems |

| N-Propionyl Group | Cleavage/Modification | N-H or N-R' Azetidine | N-Functionalization |

Advanced Spectroscopic and Structural Characterization in Research of 1 Propionylazetidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-Propionylazetidin-3-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirms the connectivity of the atoms, and offers insights into the molecule's conformational dynamics.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information required for structural verification.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the propionyl group and the azetidine (B1206935) ring. The ethyl group of the propionyl substituent would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from scalar coupling to each other. The four protons on the azetidine ring (at C2 and C4) are chemically non-equivalent due to their relationship with the carbonyl and propionyl groups. In an achiral solvent, the protons on C2 and C4 would each appear as singlets if the ring is planar and rapidly inverting, or as more complex multiplets if the ring is puckered and conformationally locked on the NMR timescale.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances include two distinct carbonyl signals: one at a lower chemical shift for the amide carbonyl (C=O) of the propionyl group and another at a higher chemical shift for the ketone carbonyl at the C3 position of the strained azetidine ring. The azetidine ring methylene carbons (C2 and C4) and the carbons of the ethyl group will also show characteristic signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Azetidine C2-H₂ | ~4.3 | ~58 |

| Azetidine C4-H₂ | ~4.5 | ~60 |

| Propionyl -CH₂- | ~2.4 (quartet) | ~30 |

| Propionyl -CH₃ | ~1.1 (triplet) | ~10 |

| Amide C=O | - | ~173 |

| Ketone C=O | - | ~205 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment would confirm the connectivity within the propionyl group by showing a cross-peak between the methylene quartet and the methyl triplet, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This would definitively link the predicted proton signals for the azetidine ring and the propionyl group to their corresponding carbon signals listed in the table above.

A correlation from the azetidine C2-H₂ and C4-H₂ protons to the amide carbonyl carbon, confirming the N-acylation.

Correlations from the azetidine C2-H₂ and C4-H₂ protons to the ketone carbonyl carbon (C3).

A correlation from the propionyl -CH₂- protons to the amide carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which is essential for conformational analysis. mdpi.com NOESY can help determine the preferred orientation of the propionyl group relative to the azetidine ring and provide evidence for ring puckering.

The four-membered azetidine ring is inherently strained and typically adopts a non-planar, puckered conformation to alleviate some of this strain. The exact conformation can be influenced by the N-substituent. NMR data, particularly coupling constants and NOESY cross-peaks, can provide insight into the ring's geometry.

Furthermore, the amide bond of the N-propionyl group can exist as cis or trans rotamers. The energy barrier for rotation around the amide C-N bond is significant, and it is possible that both conformers could be observed at room temperature, leading to a doubling of some NMR signals. Variable-temperature NMR studies can be employed to investigate this dynamic process. The rate of interconversion between rotamers can be calculated, providing thermodynamic data on the conformational preference. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. For a molecular formula of C₆H₉NO₂, the expected monoisotopic mass is approximately 127.0633 Da.

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺˙) would be observed at m/z 127. The fragmentation pattern is dictated by the presence of the ketone and amide functional groups. Characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and amides. This could lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or a propionyl radical (•COCH₂CH₃, 57 Da).

Cleavage of the azetidine ring: The strained four-membered ring can undergo fragmentation, leading to characteristic smaller ions.

McLafferty Rearrangement: While less likely for the ketone due to the ring structure, a rearrangement involving the propionyl group could occur.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 127 | [C₆H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ | Loss of carbon monoxide or ethene |

| 70 | [M - C₂H₅CO]⁺ | Loss of propionyl group |

| 57 | [C₂H₅CO]⁺ | Propionyl cation |

| 42 | [C₂H₄N]⁺ | Ring fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Strain Assessment

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The most informative region of the spectra involves the carbonyl (C=O) stretching vibrations.

A key feature would be two distinct C=O stretching bands:

Ketone C=O Stretch: The carbonyl group within the strained four-membered azetidine ring is expected to absorb at a significantly high frequency, typically above 1750 cm⁻¹. This high frequency is a direct consequence of the ring strain increasing the s-character of the C=O bond.

Amide C=O Stretch (Amide I band): The propionyl amide carbonyl will exhibit a strong absorption band at a lower frequency, typically in the range of 1650–1680 cm⁻¹.

Other significant bands would include C-H stretching vibrations from the alkyl portions (around 2850-3000 cm⁻¹) and C-N stretching vibrations. The analysis of these vibrational modes provides a rapid and reliable confirmation of the key functional groups.

Predicted IR/Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-3000 | C-H Stretch | Alkyl (CH₂, CH₃) |

| >1750 | C=O Stretch | Ring Ketone |

| ~1650-1680 | C=O Stretch (Amide I) | Amide |

| ~1200-1300 | C-N Stretch | Amide/Azetidine |

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unambiguous picture of the molecule's conformation and packing in the solid state. A single-crystal X-ray diffraction experiment would provide precise measurements of bond lengths, bond angles, and torsional angles.

This technique would definitively resolve key structural questions, such as:

Ring Conformation: The exact degree of puckering of the azetidine ring would be determined.

Amide Geometry: The planarity of the amide bond and its cis or trans configuration in the crystal lattice would be established.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal, identifying any hydrogen bonding or other intermolecular forces that stabilize the solid-state structure.

Although a crystal structure for this compound is not publicly available as of this writing, this technique remains the gold standard for obtaining definitive solid-state structural information for small molecules.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination (if chiral derivatives are synthesized)

The determination of the three-dimensional arrangement of atoms in chiral molecules, known as absolute configuration, is a critical aspect of stereochemistry, particularly in the synthesis of pharmaceutical compounds. For chiral derivatives of this compound, chiroptical methods are indispensable tools for both establishing the enantiomeric purity and assigning the absolute configuration of newly created stereogenic centers. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Chiroptical spectroscopy, encompassing techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), provides detailed information about the stereochemical features of chiral β-lactam derivatives. mdpi.com The intensity of the signal in these spectroscopic methods is directly proportional to the enantiomeric excess (e.e.), enabling the quantification of a sample's enantiomeric purity without the need for chiral chromatography. nih.gov

The β-lactam ring system, a core structural feature of this compound, contains a complex chromophoric system that is sensitive to its stereochemical environment. This makes it a compelling subject for chiroptical analysis. mdpi.com The application of ECD and VCD, supported by quantum chemistry calculations, allows for a confident determination of the absolute configuration and the preferred conformation of these molecules in solution. mdpi.comnih.gov This is particularly valuable when traditional methods like X-ray crystallography are not feasible or yield inconclusive results. mdpi.com

Detailed Research Findings:

Research on model β-lactams has demonstrated the utility of both ECD and VCD in stereochemical analysis. optica.org The experimental spectra, when compared with ab initio theoretical predictions, can elucidate the absolute configuration. Simple models suggest that the rotational strengths of the primary electronic transition are largely influenced by the non-planarity of the amide chromophore within the β-lactam ring. optica.org

Furthermore, the analysis of various β-lactam derivatives has shown that a comprehensive approach, combining traditional sector and helicity rules with modern quantum chemical calculations, is essential for a reliable assignment of their stereochemistry. mdpi.com The choice of the specific chiroptical method often depends on the particular structural characteristics of the molecule under investigation. mdpi.com For instance, the presence of multiple chromophores in a molecule can complicate the analysis, necessitating a more sophisticated computational approach. mdpi.com

Illustrative Data for Chiral Derivatives:

While specific chiroptical data for derivatives of this compound are not widely available, the following table provides a representative example of how such data would be presented for a pair of enantiomeric β-lactam derivatives. The data includes the specific rotation ([α]D), a measure of the rotation of plane-polarized light, and the key Cotton effects observed in the circular dichroism spectrum, which are characteristic for each enantiomer.

| Compound | Enantiomer | Specific Rotation ([α]D) | Circular Dichroism (CD) λmax [nm] (Δε) |

| Chiral Derivative A | (R)-enantiomer | +15.2 (c 1.0, CHCl3) | 225 (+3.5), 250 (-1.2) |

| Chiral Derivative A | (S)-enantiomer | -15.1 (c 1.0, CHCl3) | 225 (-3.4), 250 (+1.3) |

| Chiral Derivative B | (R)-enantiomer | -45.8 (c 0.5, MeOH) | 218 (-5.2), 240 (+2.1) |

| Chiral Derivative B | (S)-enantiomer | +46.0 (c 0.5, MeOH) | 218 (+5.1), 240 (-2.0) |

This interactive table demonstrates that enantiomers exhibit equal and opposite specific rotations and mirror-image CD spectra, a fundamental principle of chiroptical spectroscopy.

Computational and Theoretical Investigations of 1 Propionylazetidin 3 One Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. mdpi.com For 1-Propionylazetidin-3-one, DFT calculations at levels such as B3LYP/6-311G(d,p) can be employed to determine its ground state properties. researchgate.net

These studies typically begin with geometry optimization to find the lowest energy conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For this compound, the planarity of the azetidinone ring and the orientation of the propionyl group are of particular interest.

Furthermore, DFT calculations provide insights into the electronic distribution within the molecule. The calculated frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. cuny.edu The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

The four-membered azetidinone ring is inherently strained due to the deviation of its bond angles from the ideal sp³ and sp² hybridization angles. This ring strain significantly influences the reactivity of β-lactams. Computational methods can be used to quantify this strain energy. mdpi.com

Strain energy is typically calculated as the difference in the heat of formation between the cyclic molecule and a corresponding strain-free acyclic reference compound. Isodesmic and homodesmotic reactions are theoretical reactions constructed to cancel out errors in calculations and provide a more accurate estimation of the ring strain.

For this compound, the strain energy is a critical factor in its stability and susceptibility to ring-opening reactions. The presence of the carbonyl group within the ring and the propionyl substituent can modulate this strain. Theoretical calculations can provide a quantitative measure of this effect, aiding in the prediction of the compound's reactivity. bath.ac.ukrsc.org

Table 2: Calculated Strain Energy of the Azetidinone Ring in this compound

| Method | Calculated Strain Energy (kcal/mol) |

| Isodesmic Reaction | 26.5 |

| Homodesmotic Reaction | 27.2 |

Note: These values are illustrative and would be derived from specific quantum chemical calculations.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface, intermediates and transition states can be identified, providing a detailed picture of the reaction pathway. mdpi.com

Azetidinones are often synthesized via [2+2] cycloaddition reactions. Computational modeling can be used to investigate the mechanism of these reactions, for example, the cycloaddition of an isocyanate with an enol ether to form the azetidinone ring. DFT calculations can be used to locate the transition state structures for both concerted and stepwise pathways. nih.gov The activation energies for each pathway can then be calculated to determine the most likely mechanism. mdpi.com

The stereoselectivity of cycloaddition reactions can also be investigated computationally. By modeling the transition states leading to different stereoisomers, the origins of the observed stereochemical outcome can be understood. nih.govmdpi.commdpi.com

The high ring strain of the azetidinone ring makes it susceptible to nucleophilic attack and subsequent ring-opening. mdpi.com Computational simulations can be used to model these ring-opening processes. For instance, the reaction of this compound with a nucleophile like hydroxide (B78521) can be studied.

By calculating the potential energy surface for the reaction, the transition state for the nucleophilic attack on the carbonyl carbon and the subsequent cleavage of the amide bond can be located. The activation barrier for this process provides a measure of the compound's stability towards hydrolysis. These simulations can also shed light on the factors that influence the rate of ring-opening, such as the nature of the substituent on the nitrogen atom.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its function. Conformational analysis and molecular dynamics simulations provide insights into the dynamic behavior of this compound. nih.gov

Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in a molecule and determining their relative energies. For this compound, this would involve studying the rotation around the N-C(O) bond of the propionyl group and the puckering of the azetidinone ring. By identifying the low-energy conformers, the most likely shapes of the molecule can be determined. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.commdpi.com In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, allowing its movements and conformational changes to be tracked. researchgate.net MD simulations can be used to study the flexibility of the azetidinone ring and the conformational preferences of the propionyl side chain in different environments, such as in a solvent or interacting with a biological macromolecule.

Table 3: Torsion Angles of the Most Stable Conformer of this compound

| Torsional Angle | Value (degrees) |

| C-N-C(O)-C | 178.5 |

| N-C-C-O | -2.1 |

Note: These values are hypothetical and would be obtained from conformational analysis calculations.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a standard practice in modern chemical research. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to forecast the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions of a molecule. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

For this compound, a detailed computational analysis would involve optimizing its three-dimensional geometry and then applying various theoretical models to calculate its expected spectroscopic data. The results would typically be presented in data tables comparing predicted values against any available experimental data to validate the computational model.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Illustrative) |

|---|---|

| ¹H NMR Chemical Shift (ppm) | |

| Azetidinone Ring CH₂ (α to N) | 3.8 - 4.2 |

| Azetidinone Ring CH₂ (β to N) | 3.0 - 3.4 |

| Propionyl CH₂ | 2.5 - 2.9 |

| Propionyl CH₃ | 1.0 - 1.4 |

| ¹³C NMR Chemical Shift (ppm) | |

| Azetidinone C=O | 200 - 210 |

| Propionyl C=O | 170 - 180 |

| Azetidinone Ring C (α to N) | 50 - 60 |

| Azetidinone Ring C (β to N) | 40 - 50 |

| Propionyl CH₂ | 30 - 40 |

| Propionyl CH₃ | 8 - 12 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| Azetidinone C=O Stretch | 1750 - 1780 |

| Amide C=O Stretch | 1640 - 1670 |

Note: The values in this table are illustrative examples of what computational predictions would provide and are not based on actual research findings for this compound.

Without dedicated research, a validated table of predicted spectroscopic parameters for this specific compound cannot be constructed.

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods are also pivotal in elucidating the relationship between a molecule's structure and its chemical reactivity. By analyzing the electronic properties of a molecule, chemists can predict its behavior in chemical reactions. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. This information is fundamental for predicting how the molecule will interact with other reagents.

For this compound, such studies would provide valuable insights into its potential reaction pathways, stability, and electronic characteristics. However, the absence of published computational research on this compound means that a detailed analysis of its structure-reactivity relationship, supported by data, cannot be provided at this time. Future computational studies would be necessary to map its electronic landscape and predict its reactivity profile.

Synthetic Applications and Utility of 1 Propionylazetidin 3 One As a Chemical Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic importance of 1-propionylazetidin-3-one and its derivatives lies in their function as key intermediates in multi-step synthetic sequences. The azetidinone framework provides a compact and rigid scaffold that can be elaborated and carried through several synthetic steps before being transformed or incorporated into a larger target molecule. Chemists leverage the predictable reactivity of the azetidinone core to install desired stereochemistry and functionality early in a synthetic route. This approach is crucial in total synthesis, where control over molecular architecture is paramount. The transformation of the azetidin-3-one (B1332698) moiety into other functional groups or heterocyclic systems at a late stage is a common strategy, highlighting its role as a masked functional group array. For instance, the synthesis of complex natural products often involves the assembly of smaller, functionalized fragments, and azetidinone-derived units can serve as one of these key components. nih.gov

Precursor to Highly Functionalized Heterocyclic Scaffolds

The chemical reactivity of this compound makes it an excellent precursor for a diverse range of highly functionalized heterocyclic scaffolds. The combination of the strained ring and the ketone functionality allows for sequential or tandem reactions to build molecular complexity rapidly. Ring-opening, ring-expansion, and annulation reactions starting from the azetidin-3-one core can lead to the formation of larger rings or polycyclic systems. These transformations are often driven by the release of ring strain. Moreover, the nitrogen and the three carbon atoms of the ring can be incorporated into the final heterocyclic structure, making it an atom-economical building block for generating novel chemical entities. nih.govresearchgate.net

Azetidinones are structural isomers of β-lactams (azetidin-2-ones) and serve as valuable precursors to β-amino acid derivatives. While β-lactams are more commonly used, the azetidin-3-one scaffold offers an alternative route. The synthesis of β-amino acids from azetidin-3-ones can be achieved through ring-opening reactions. For example, oxidative cleavage of the C2-C3 or C3-C4 bond can lead to the formation of a β-amino acid backbone. These non-proteinogenic amino acids are significant components in peptidomimetics and various pharmaceutical agents. nih.govpitt.edu The ability to synthesize enantiomerically pure β-amino acids is of high importance, and methods have been developed for this purpose, often involving enzymatic resolutions. nih.govmdpi.com

Table 1: Representative Transformation to β-Amino Acid Precursor

| Starting Material | Reagents/Conditions | Product Type | Reference |

| N-Protected Azetidin-3-one | Oxidative Cleavage | N-Acyl-β-amino acid | pitt.eduresearchgate.net |

| Racemic β-amino esters | Lipase-catalyzed hydrolysis | Enantiopure (S)-β-amino acids | nih.gov |

The ketone functionality of this compound is a direct precursor to a hydroxyl group, allowing for the straightforward synthesis of N-propionylazetidin-3-ol, a cyclic β-amino alcohol derivative. This is typically achieved through stereoselective reduction of the carbonyl group using standard reducing agents like sodium borohydride (B1222165). The resulting azetidinol (B8437883) is a stable, functionalized scaffold. Furthermore, subsequent ring-opening of this cyclic β-amino alcohol or its activated derivatives can lead to acyclic 1,3-amino alcohols. nih.govorganic-chemistry.org These 1,3-amino alcohols are important structural motifs found in numerous complex molecules. researchgate.netresearchgate.netscirp.org The regioselective cleavage of the azetidinium ring, formed by N-alkylation or protonation, with various nucleophiles can yield a range of substituted acyclic amino alcohols. organic-chemistry.org

Table 2: Synthesis of β-Amino Alcohol Derivatives

| Starting Material | Reagents/Conditions | Product Type | Reference |

| This compound | 1. NaBH₄ | 1-Propionylazetidin-3-ol | nih.gov |

| N-Tosylazetidinium Salt | Nucleophilic attack (e.g., H₂O, ROH) | Acyclic 1,3-amino alcohol/ether | organic-chemistry.org |

One of the notable applications of azetidinone derivatives is in the synthesis of macrocyclic antibiotics, such as the lankacidins. nih.gov The lankacidin family of polyketide natural products features a 17-membered macrocyclic core. escholarship.orgnih.gov Synthetic strategies towards these molecules have employed functionalized azetidinones as key building blocks. In these approaches, an azetidinone derivative, often substituted with a long alkenyl chain, serves as a precursor for macrocyclization. The ring closure is achieved via methods like Stille coupling to form the large macrocyclic ring. escholarship.org The azetidinone moiety is retained within the macrocyclic structure, influencing its conformation and subsequent chemical reactivity. For example, reduction of the ketone within the macrocycle can be performed as a subsequent step. escholarship.org This strategy demonstrates the utility of the azetidinone framework in organizing a complex carbon chain into a pre-macrocyclic conformation, facilitating the challenging ring-closing step.

The azetidin-3-one scaffold is a valuable starting point for the synthesis of analogues and derivatives of frameworks with established biological relevance, without discussing their specific activities. For instance, the β-amino alcohol and β-amino acid structures derived from it are core components of numerous complex molecules. pitt.edunih.gov The synthesis of precursors to potent serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) has been achieved using methods developed for creating 1,3-amino alcohols from related precursors. nih.gov Similarly, the β-amino acid motif is a key component in the structure of paclitaxel. pitt.edu By providing access to these and other complex scaffolds, such as peptidomimetics and various heterocyclic systems, this compound and its derivatives allow for the exploration of chemical space around known molecular frameworks.

Contribution to New Methodological Developments in Organic Synthesis

The unique structural and electronic properties of this compound contribute to the development of new synthetic methodologies. The inherent strain of the four-membered ring can be harnessed as a driving force for novel chemical reactions, including ring-opening, ring-expansion, and rearrangement cascades. Research into the reactivity of such strained ketones can lead to the discovery of new catalytic processes or reaction pathways. For example, the development of stereoselective reductions or additions to the cyclic ketone can provide insights applicable to other strained ring systems. The development of novel methods for C-C bond formation at the C2 or C4 positions, or new protocols for functionalizing the nitrogen atom, expands the toolkit of synthetic organic chemistry. mdpi.commdpi.com The study of these molecules pushes the boundaries of what is possible in the construction of complex organic compounds from simple, readily available building blocks. mdpi.comresearchgate.net

Chiral Pool Synthesis Applications (if enantiomerically pure forms are pursued)

The potential of enantiomerically pure this compound as a chiral building block lies in the strategic manipulation of its inherent stereochemistry and the reactivity of its functional groups. The azetidin-3-one core, a strained four-membered ring, offers unique opportunities for stereoselective transformations. nih.gov Although not found in nature, chiral azetidin-3-ones can be synthesized and serve as versatile substrates for creating functionalized azetidines. nih.gov The presence of the propionyl group on the nitrogen atom also influences the reactivity and conformational properties of the ring, which can be exploited in asymmetric synthesis.

The ketone functionality at the 3-position is a key handle for introducing new stereocenters. For instance, stereoselective reduction of the carbonyl group can lead to the corresponding azetidin-3-ols with high diastereoselectivity. The direction of the nucleophilic attack on the carbonyl is often dictated by the inherent chirality of the starting material and the reagents employed. Subsequent functionalization of the resulting hydroxyl group can lead to a diverse array of chiral azetidine (B1206935) derivatives.

Furthermore, the carbon skeleton of the azetidine ring can be elaborated. For example, aldol (B89426) reactions at the C2 or C4 positions, after appropriate activation, could be directed by the existing stereocenter to produce diastereomerically enriched products. Ring-opening reactions of the strained azetidine ring can also be a powerful tool, providing access to functionalized chiral acyclic amines that are valuable intermediates in pharmaceutical synthesis.

Below is a hypothetical data table illustrating potential stereoselective transformations of an enantiomerically pure form of this compound, demonstrating its potential utility in chiral pool synthesis.

| Transformation | Reagent(s) | Product | Hypothetical Diastereomeric Ratio (d.r.) | Hypothetical Enantiomeric Excess (e.e.) |

| Stereoselective Reduction | L-Selectride® | (R)-1-propionylazetidin-3-ol | >95:5 | >99% |

| Grignard Addition | Phenylmagnesium bromide | (S)-3-phenyl-1-propionylazetidin-3-ol | >90:10 | >99% |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 1-propionyl-3-methyleneazetidine | N/A | >99% |

| Baeyer-Villiger Oxidation | m-CPBA | 1-propionyl-3-oxa-2-azabicyclo[2.1.0]pentan-4-one | >85:15 | >99% |

This table is illustrative and presents hypothetical outcomes based on established principles of stereoselective synthesis. Actual results would require experimental validation.

The development of efficient methods to access enantiomerically pure this compound is crucial for its broader application in chiral pool synthesis. Once available, this building block could provide a novel and versatile platform for the stereoselective synthesis of complex nitrogen-containing molecules, including pharmaceuticals and other biologically active compounds. The unique conformational constraints and reactivity of the azetidine ring system make it an attractive scaffold for the design of new chiral ligands and catalysts for asymmetric synthesis.

Future Research Directions and Unexplored Avenues for 1 Propionylazetidin 3 One

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for azetidin-3-one (B1332698) cores often involve multi-step processes that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and atom-economical routes to 1-Propionylazetidin-3-one. This includes the exploration of catalytic methods that minimize waste and maximize the incorporation of reactant atoms into the final product.

One promising approach is the gold-catalyzed intermolecular oxidation of alkynes, which has been successfully applied to the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.govnih.gov Adapting this methodology for the synthesis of this compound could offer a more direct and efficient route. Additionally, investigating one-pot multi-component reactions (MCRs) could significantly enhance synthetic efficiency. For instance, a three-component reaction involving an amine, a propionylating agent, and a C3-synthon could potentially construct the this compound scaffold in a single step.

| Potential Sustainable Synthetic Strategy | Key Advantages | Relevant Precedent |

| Gold-Catalyzed Oxidative Cyclization | High stereoselectivity, bypasses toxic diazo intermediates. | Synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov |

| One-Pot Multi-Component Reaction | High atom economy, reduced workup steps, increased efficiency. | MCRs are widely used for the synthesis of heterocyclic compounds. mdpi.com |

| Electrochemical Synthesis | Avoids stoichiometric redox reagents, "green" methodology. | Electrochemical methods have been used for the synthesis and functionalization of β-lactams. d-nb.infohillsdale.edu |

Chemo-, Regio-, and Stereoselective Functionalization at Diverse Positions

The reactivity of the azetidin-3-one core allows for functionalization at multiple positions. Future research should focus on developing highly selective methods to modify the this compound structure. This includes targeting the C2, C4, and the propionyl side chain.

For instance, diastereoselective approaches for the synthesis of functionalized azetidine (B1206935) molecules have been developed and could be adapted. uni-muenchen.deuni-muenchen.de This could involve α-lithiation followed by trapping with an electrophile to introduce substituents at the C2 or C4 positions with high stereocontrol. The carbonyl group at C3 also presents an opportunity for various nucleophilic addition reactions, which could be rendered stereoselective through the use of chiral catalysts or auxiliaries.

| Position of Functionalization | Potential Reaction Type | Desired Outcome |

| C2/C4 | Directed metalation-trapping | Introduction of diverse substituents with high stereoselectivity. |

| C3 (Carbonyl) | Asymmetric reduction or addition | Access to chiral azetidin-3-ols with defined stereochemistry. |

| Propionyl Group (α-position) | Enolate chemistry | Introduction of functional groups on the N-acyl side chain. |

Exploration of Photochemical and Electrochemical Transformations

The application of photochemical and electrochemical methods to this compound represents a significant and largely unexplored research area. Photochemical reactions, in particular, could lead to novel molecular scaffolds. For example, the photochemical decarbonylation of N-Boc-3-azetidinone has been shown to generate azomethine ylides, which can undergo [3+2] cycloadditions. researchgate.netchemrxiv.org Investigating similar transformations with this compound could provide access to a variety of complex, fused heterocyclic systems.

Electrochemical synthesis, being a green technology, offers an alternative for the synthesis and functionalization of the azetidinone ring. d-nb.infohillsdale.edu Future studies could explore the electrochemical reduction of the ketone functionality or oxidative couplings at the α-positions of the ring.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow systems could offer numerous advantages, including improved safety, scalability, and reproducibility. researchgate.netnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for handling reactive intermediates and optimizing reaction yields. uniba.ituniba.it The development of a continuous flow synthesis of functionalized azetidines has been reported and serves as a blueprint for future work in this area. nih.gov

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid generation of a library of this compound derivatives for biological screening.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and functionalization of this compound, the use of advanced in-situ spectroscopic techniques is essential. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (nuclear magnetic resonance) can provide real-time data on the concentration of reactants, intermediates, and products. This information is invaluable for optimizing reaction conditions, identifying transient species, and ensuring process safety, particularly in flow chemistry setups. The efficient synthesis of β-lactam antibiotics has been improved with in-situ product removal, highlighting the power of real-time monitoring. nih.gov

Multi-Component Reactions Involving this compound

While MCRs can be used for the synthesis of the azetidinone ring itself, another promising avenue is to use this compound as a building block in subsequent multi-component reactions. The ketone functionality could participate in reactions such as the Ugi or Passerini reactions, allowing for the rapid construction of complex molecules with high degrees of molecular diversity. The successful application of MCRs in the synthesis of various heterocyclic compounds suggests that this is a viable and fruitful area for future investigation. mdpi.com

Predictive Modeling for Reaction Outcomes and Product Properties

Computational chemistry and machine learning can play a significant role in accelerating research on this compound. Predictive models can be developed to forecast the outcomes of various reactions, including the chemo-, regio-, and stereoselectivity of functionalization reactions. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models could be employed to predict the biological activities and physicochemical properties of novel derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired characteristics. researchgate.netmdpi.commdpi.com

Conclusion and Broader Impact on Organic Chemistry

Summary of Key Synthetic and Reactivity Discoveries

While direct synthetic routes to 1-Propionylazetidin-3-one are not prominently reported in the literature, its synthesis can be logically deduced from established methods for N-acylation of azetidin-3-ones. A plausible and efficient method involves the reaction of azetidin-3-one (B1332698) with propionyl chloride or propionic anhydride (B1165640), likely in the presence of a non-nucleophilic base to scavenge the resulting acid. This approach is a standard and widely applicable method for the N-acylation of secondary amines.

The reactivity of this compound is predicted to be dominated by the electrophilic nature of the C3-carbonyl group and the strain inherent in the four-membered ring. The N-propionyl group, being an electron-withdrawing amide, modulates the nucleophilicity of the nitrogen atom. Key transformations would likely include nucleophilic additions to the ketone, reactions at the enolizable α-protons, and potential ring-opening reactions under more forceful conditions. These reactivity patterns are characteristic of functionalized azetidinone systems.

Recapitulation of the Synthetic Importance of this compound

The synthetic utility of this compound lies in its potential as a versatile building block for the construction of more complex nitrogen-containing molecules. The azetidin-3-one core provides a rigid scaffold that can be stereoselectively functionalized at the C3 position. Subsequent chemical manipulation of the resulting derivatives can lead to a diverse array of structures.

The N-propionyl group serves not only as a protecting group for the nitrogen atom but also as a handle for further chemical modifications. Its presence influences the stereochemical outcome of reactions at the ketone and can be removed or modified in later synthetic steps. This dual role enhances the strategic value of this compound in multi-step syntheses. Azetidin-3-ones, as a class, are considered valuable precursors for the synthesis of functionalized azetidines, which are themselves important motifs in medicinal chemistry. nih.gov

Outlook on Translational Research and Future Challenges in Azetidinone Chemistry

The chemistry of azetidinones continues to be a vibrant area of research with significant potential for translational applications, particularly in drug discovery. The development of novel synthetic methodologies that allow for the efficient and stereocontrolled synthesis of highly functionalized azetidinone derivatives remains a key challenge. Future research will likely focus on catalytic and enantioselective methods to access these important scaffolds.

A significant hurdle in the broader application of azetidinone chemistry is the development of practical and scalable synthetic routes. While numerous methods exist for the construction of the azetidinone ring, many are not amenable to large-scale production. Overcoming these limitations will be crucial for the translation of laboratory-scale discoveries into industrial applications.

Furthermore, a deeper understanding of the structure-activity relationships of azetidinone-containing compounds will drive the design of new therapeutic agents. The exploration of novel derivatives, including those based on the this compound template, will undoubtedly contribute to the advancement of medicinal chemistry and the development of new treatments for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.